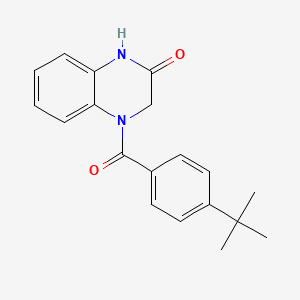
4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one, is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. Quinoxaline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis, structural characterization, and biological evaluation of related compounds.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves eco-friendly methods and aims to introduce functional groups that can enhance the compound's biological activity. For example, a novel compound with antioxidant properties was synthesized using a simple method and characterized by physical and spectral data . Similarly, the synthesis of other heterocyclic compounds, such as thiazol derivatives, involves condensation reactions under basic conditions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . These methods could potentially be adapted for the synthesis of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is often characterized using techniques such as X-ray diffraction. For instance, the crystal structure of a thiazol derivative was determined, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure . Similarly, the non-planar structure of a dihydroquinoxaline derivative was elucidated through crystal structure analysis, showing the influence of steric repulsion on the arrangement of substituents . These findings suggest that the molecular structure of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one would likely exhibit interesting features such as non-planarity and steric effects.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation and reduction. For example, a dihydroquinoxaline derivative was found to be easily oxidized to a radical cation, although the second oxidation to the dication was irreversible . Additionally, the electrochemical oxidation of catechol derivatives has been studied, leading to the synthesis of coumestan derivatives through Michael addition reactions . These studies indicate that 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one could also participate in similar redox reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives, such as solubility, lipophilicity, and acidity, are crucial for their biological activity and drug-likeness. The in silico prediction of molecular properties and bioactivity scores of a novel compound revealed good intestinal absorption and membrane permeability, indicating drug-likeness properties . The lipophilicity of triazolone derivatives was also investigated using HPLC, providing insights into their behavior in biological systems . These studies suggest that the physical and chemical properties of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one would be important for its potential as a therapeutic agent.
Safety And Hazards
特性
IUPAC Name |
4-(4-tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-19(2,3)14-10-8-13(9-11-14)18(23)21-12-17(22)20-15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRIYEJLSGIHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


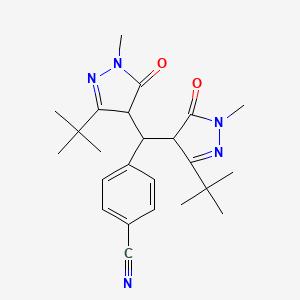
![3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000807.png)
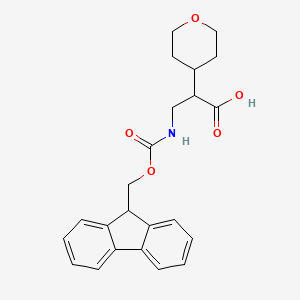

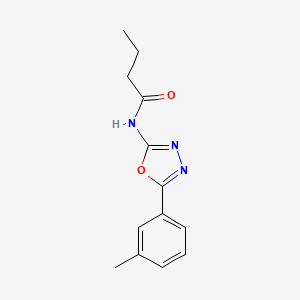
![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)
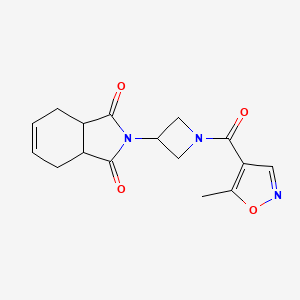
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3000815.png)
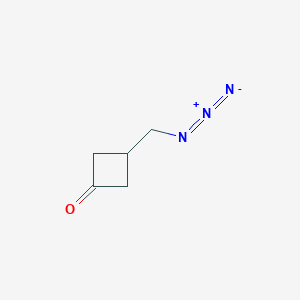


![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)
